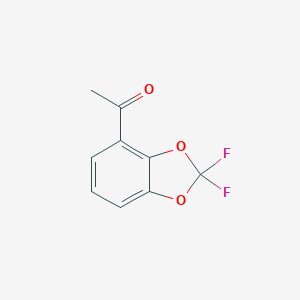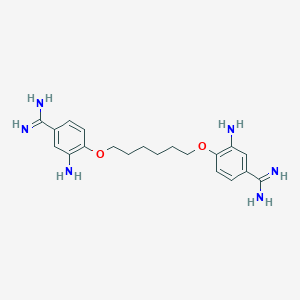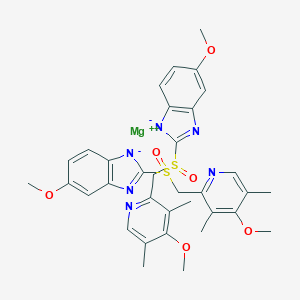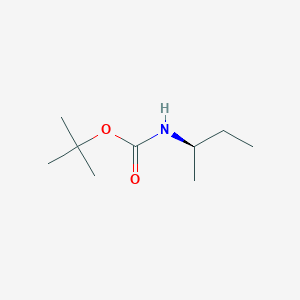
(R)-tert-Butyl sec-butylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-tert-Butyl sec-butylcarbamate, also known as tBoc-Sec-Butylamine, is a chemical compound that is commonly used in scientific research as a protecting group for amine functional groups. This compound is synthesized through a multi-step process and has a wide range of applications in various fields of research.
Mecanismo De Acción
The mechanism of action of (R)-tert-Butyl sec-butylcarbamate involves the formation of a protective carbamate group on the amine functional group. This carbamate group prevents unwanted reactions from occurring during chemical reactions and can be easily removed after the reaction is complete.
Efectos Bioquímicos Y Fisiológicos
(R)-tert-Butyl sec-butylcarbamate does not have any known biochemical or physiological effects. This compound is used solely as a protecting group for amine functional groups in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (R)-tert-Butyl sec-butylcarbamate in lab experiments include its ability to protect amine functional groups during chemical reactions, its ease of use, and its compatibility with a wide range of chemical reactions. However, the limitations of using this compound include its cost, the need for specialized equipment for synthesis, and its potential toxicity.
Direcciones Futuras
There are several future directions for the use of (R)-tert-Butyl sec-butylcarbamate in scientific research. One potential direction is the development of new protecting groups that are more efficient and cost-effective. Another potential direction is the use of this compound in the synthesis of new pharmaceuticals and other complex organic molecules. Additionally, further research is needed to determine the potential toxicity of this compound and its effects on the environment.
Métodos De Síntesis
The synthesis of (R)-tert-Butyl sec-butylcarbamate involves a multi-step process that begins with the reaction of tert-butylamine with phosgene. This reaction produces tert-butyl isocyanate, which is then reacted with sec-butylamine to produce (R)-tert-Butyl sec-butylcarbamate. The final product is purified through chromatography to obtain a pure sample.
Aplicaciones Científicas De Investigación
(R)-tert-Butyl sec-butylcarbamate is commonly used in scientific research as a protecting group for amine functional groups. This compound is used to protect amine groups during chemical reactions, preventing unwanted reactions from occurring. This compound is also used in the synthesis of peptides and other complex organic molecules.
Propiedades
Número CAS |
129991-09-9 |
|---|---|
Nombre del producto |
(R)-tert-Butyl sec-butylcarbamate |
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-butan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11)/t7-/m1/s1 |
Clave InChI |
JOLOYYRHPUVBJM-SSDOTTSWSA-N |
SMILES isomérico |
CC[C@@H](C)NC(=O)OC(C)(C)C |
SMILES |
CCC(C)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(C)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate](/img/structure/B145573.png)
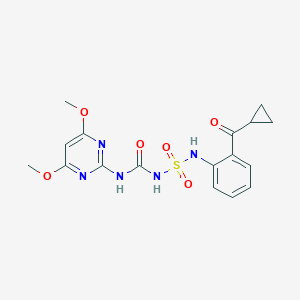
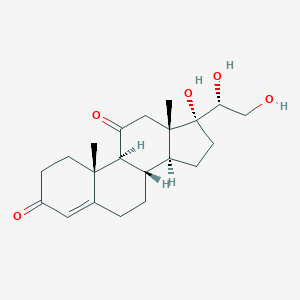
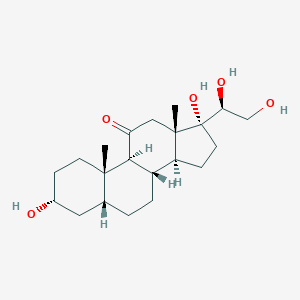
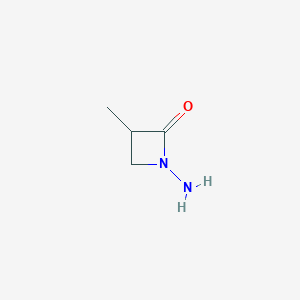
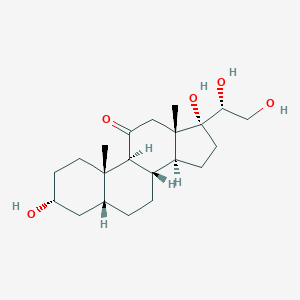
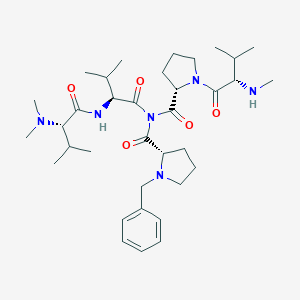
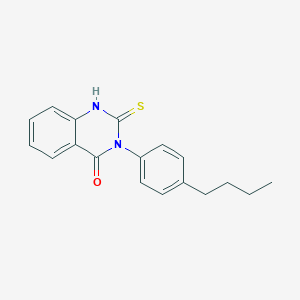
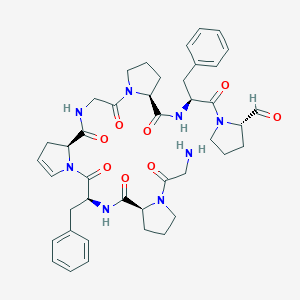
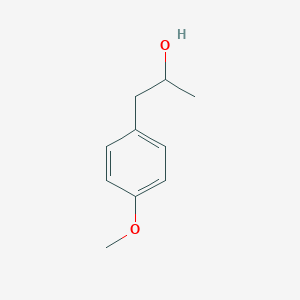
![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B145595.png)
